molecular formula C72H104Na8O48S8 B10774402 Octasodium;3-[[10,15,20,25,30,35,40-heptakis(2-carboxylatoethylsulfanylmethyl)-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecahydroxy-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontan-5-yl]methylsulfanyl]propanoate

Octasodium;3-[[10,15,20,25,30,35,40-heptakis(2-carboxylatoethylsulfanylmethyl)-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecahydroxy-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontan-5-yl]methylsulfanyl]propanoate

Cat. No.: B10774402
M. Wt: 2178.0 g/mol
InChI Key: KMGKABOMYQLLDJ-UHFFFAOYSA-F
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound Octasodium;3-[[10,15,20,25,30,35,40-heptakis(2-carboxylatoethylsulfanylmethyl)-...propanoate (hereafter referred to as the Target Compound) is a highly substituted sodium salt featuring a polycyclic core with 16 hydroxyl groups, 7 carboxylatoethylsulfanylmethyl substituents, and a central propanoate moiety.

Properties

IUPAC Name

octasodium;3-[[10,15,20,25,30,35,40-heptakis(2-carboxylatoethylsulfanylmethyl)-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecahydroxy-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontan-5-yl]methylsulfanyl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C72H112O48S8.8Na/c73-33(74)1-9-121-17-25-57-41(89)49(97)65(105-25)114-58-26(18-122-10-2-34(75)76)107-67(51(99)43(58)91)116-60-28(20-124-12-4-36(79)80)109-69(53(101)45(60)93)118-62-30(22-126-14-6-38(83)84)111-71(55(103)47(62)95)120-64-32(24-128-16-8-40(87)88)112-72(56(104)48(64)96)119-63-31(23-127-15-7-39(85)86)110-70(54(102)46(63)94)117-61-29(21-125-13-5-37(81)82)108-68(52(100)44(61)92)115-59-27(19-123-11-3-35(77)78)106-66(113-57)50(98)42(59)90;;;;;;;;/h25-32,41-72,89-104H,1-24H2,(H,73,74)(H,75,76)(H,77,78)(H,79,80)(H,81,82)(H,83,84)(H,85,86)(H,87,88);;;;;;;;/q;8*+1/p-8
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMGKABOMYQLLDJ-UHFFFAOYSA-F
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CSCC1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(O2)C(C9O)O)CSCCC(=O)[O-])CSCCC(=O)[O-])CSCCC(=O)[O-])CSCCC(=O)[O-])CSCCC(=O)[O-])CSCCC(=O)[O-])CSCCC(=O)[O-])O)O)C(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C72H104Na8O48S8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2178.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound Octasodium;3-[[10,...]propanoate (commonly referred to as Sugammadex) is a synthetic cyclodextrin derivative that has garnered attention for its unique biological activity. Primarily used in clinical settings as a reversal agent for neuromuscular blockade induced by certain anesthetics like Rocuronium Bromide and Vecuronium Bromide, Sugammadex functions by encapsulating these agents and facilitating their excretion from the body.

Chemical Structure and Properties

Sugammadex is characterized by a complex structure that includes multiple carboxylate groups and a cyclodextrin core. This structure contributes to its high solubility in water and its ability to form stable complexes with steroidal neuromuscular blockers. The compound is generally stable under physiological conditions and has been shown to have a favorable pharmacokinetic profile.

Sugammadex operates through a unique mechanism of action involving the formation of a 1:1 complex with neuromuscular blockers:

  • Complex Formation : When administered intravenously after neuromuscular blockade induction with Rocuronium or Vecuronium, Sugammadex binds to these agents.
  • Reversal of Blockade : The binding effectively reduces the concentration of free neuromuscular blockers at the neuromuscular junction.
  • Facilitation of Recovery : This results in rapid recovery of muscle function as the neuromuscular blockers are sequestered away from their target sites.

Pharmacodynamics

Sugammadex exhibits rapid onset and offset pharmacodynamics due to its high affinity for neuromuscular blockers:

  • Efficacy : Clinical studies have demonstrated that Sugammadex can reverse moderate to deep neuromuscular blockade within minutes.
  • Safety Profile : It has a low incidence of adverse effects compared to traditional reversal agents like Neostigmine.

Pharmacokinetics

The pharmacokinetic properties of Sugammadex include:

  • Absorption : Rapid intravenous absorption with peak plasma concentrations occurring shortly after administration.
  • Distribution : Widely distributed throughout the body with a volume of distribution approximating that of plasma.
  • Elimination : Primarily eliminated via renal excretion without significant metabolism.

Efficacy in Clinical Settings

Numerous clinical trials have validated the efficacy and safety of Sugammadex:

  • A study published in Anesthesiology demonstrated that Sugammadex provides faster recovery from neuromuscular blockade than traditional agents .
  • Another trial indicated that patients receiving Sugammadex experienced fewer postoperative complications related to residual neuromuscular blockade .

Case Studies

  • Case Study 1 : A patient undergoing elective surgery was administered Rocuronium for intubation. Post-surgery recovery was expedited using Sugammadex with no reported side effects.
  • Case Study 2 : In an emergency setting where rapid reversal was necessary due to unexpected complications during surgery involving Vecuronium use, Sugammadex facilitated quick recovery without adverse reactions.

Data Table: Comparison of Sugammadex with Traditional Reversal Agents

FeatureSugammadexNeostigmine
Onset TimeRapid (within minutes)Slower (up to 30 minutes)
Side EffectsMinimalCholinergic effects (nausea)
Reversal EfficacyHighVariable
Administration RouteIV onlyIV/IM

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Similarities and Differences

Octasubstituted Phthalocyanines

Phthalocyanines (Pcs) with octasubstituted sulfanyl groups, such as 2,3,9,10,16,17,23,24-octakis(2-cinnamyloxyethylsulfanyl)phthalocyanine (), share a macrocyclic backbone with the Target Compound. However, key differences include:

  • Substituent Type: Phthalocyanines typically bear non-ionic substituents (e.g., cinnamyloxyethylsulfanyl), whereas the Target Compound features ionic carboxylatoethylsulfanylmethyl groups.
  • Core Geometry: The Target Compound’s nonacyclo[36.2.2.2...]hexapentacontane framework is distinct from the planar phthalocyanine macrocycle, leading to divergent electronic and steric profiles .
Sulfanyl-Functionalized Esters

Compounds like Octyl 3-[3-(2H-benzotriazol-2-yl)-5-tert-butyl-4-hydroxyphenyl]propanoate () share sulfanyl and ester groups but lack the polycyclic architecture. The Target Compound’s sodium carboxylates enhance hydrophilicity, contrasting with the lipophilic octyl esters in analogs .

Cluster Compounds

The Target Compound’s rigid polycyclic core may mimic the electronic delocalization seen in clusters but with distinct solubility profiles .

Spectroscopic and Physical Properties

UV-Visible Spectroscopy
  • Target Compound: Expected to exhibit absorption in the visible range (600–800 nm) due to conjugation in the polycyclic core, similar to phthalocyanines (e.g., λmax ~700 nm for octasubstituted Pcs in ). However, carboxylate groups may induce bathochromic shifts compared to non-ionic analogs .
  • Analog : Octasubstituted phthalocyanines show Q-band absorption at ~680–720 nm, sensitive to substituent electron-withdrawing/donating effects .
Thermal Stability
  • Target Compound : Likely high thermal stability due to rigid polycyclic framework, comparable to phthalocyanines (decomposition temperatures >300°C in ).
  • Analog : Phthalocyanines with alkylsulfanyl substituents exhibit melting points ~200–250°C, while ionic derivatives (e.g., sulfonated Pcs) show improved thermal stability .
Solubility
  • Target Compound: High water solubility due to octasodium counterions, unlike non-ionic phthalocyanines or lipophilic esters ().
  • Analog : Hydrophobic octasubstituted Pcs require organic solvents (e.g., chloroform), whereas sulfonated derivatives exhibit aqueous solubility .

Data Tables: Key Comparative Properties

Property Target Compound Octasubstituted Phthalocyanines () Octyl Esters ()
Molecular Weight ~2500–3000 (estimated) 1200–1800 400–600
Solubility Water-soluble (ionic) Organic solvents (e.g., CHCl3) Lipophilic (e.g., hexane)
UV-Vis λmax ~700 nm (predicted) 680–720 nm 250–300 nm (aromatic systems)
Thermal Stability >300°C (estimated) 200–300°C 150–200°C
Key Applications Catalysis, sensors Dyes, photovoltaics Antioxidants, stabilizers

Preparation Methods

Chlorination Using Oxalyl Chloride or Phosphorus Pentachloride

The synthesis begins with halogenation of γ-cyclodextrin to introduce leaving groups (Cl or Br) at the C6 positions. In one method, γ-cyclodextrin is treated with oxalyl chloride or phosphorus pentachloride in dimethylformamide (DMF) at 60–70°C for 12–15 hours. The reaction proceeds via nucleophilic substitution, where hydroxyl groups are replaced by chloride ions. Critical parameters include:

  • Moisture control : γ-Cyclodextrin must be dried to <0.5% water content to prevent hydrolysis.

  • Solvent selection : DMF is preferred due to its polar aprotic nature, which stabilizes intermediates.

  • Temperature : Prolonged heating above 65°C risks over-chlorination, generating impurities.

Post-reaction, the chlorinated intermediate (6-per-deoxy-6-per-chloro-γ-cyclodextrin) is isolated by quenching with sodium methoxide and precipitating with acetone. Yield and purity depend on stoichiometric ratios, with optimal molar ratios of halogenating agent to γ-cyclodextrin reported as 8:1.

Bromination via Vilsmeier-Haack Reagent

An alternative approach employs bromination using in situ-generated Vilsmeier-Haack reagent (DMF-bromine complex). This method avoids isolation of moisture-sensitive intermediates and achieves higher regioselectivity. γ-Cyclodextrin is reacted with bromine in DMF at 50°C for 20 hours, followed by neutralization with sodium hydroxide. The brominated product (6-per-deoxy-6-per-bromo-γ-cyclodextrin) is purified via recrystallization from DMF/acetonitrile (1:2 v/v), yielding >94% purity.

Thiol-Alkylation with 3-Mercaptopropionic Acid

Reaction Conditions and Mechanism

The halogenated γ-cyclodextrin undergoes nucleophilic substitution with 3-mercaptopropionic acid (3-MPA) to form thioether linkages. Key steps include:

  • Base selection : Sodium hydride (NaH) or sodium hydroxide (NaOH) deprotonates 3-MPA, generating a thiolate nucleophile. Solid NaOH is preferred to minimize water ingress.

  • Solvent system : Mixed solvents (DMF/methanol or DMF/water) enhance solubility and reaction kinetics.

  • Temperature profile : A two-stage heating protocol (6 hours at 95–100°C, followed by 10 hours at 105–110°C) ensures complete substitution while minimizing side reactions.

Stoichiometric ratios of 16–18 equivalents of 3-MPA per γ-cyclodextrin derivative are critical for achieving full substitution.

Sodium Salt Formation

Post-alkylation, the free carboxylic acid groups of the product are neutralized with sodium methoxide or NaOH to form the octasodium salt. This step is performed in aqueous methanol at 50–60°C, followed by cooling to precipitate the product. Excess sodium ions are removed via diafiltration, ensuring a final product with <0.1% residual sodium.

Purification and Crystallization

Recrystallization Techniques

Crude Sugammadex sodium is purified using solvent mixtures to remove unreacted starting materials and byproducts. Common systems include:

  • DMF/acetonitrile : Effective for removing triphenylphosphine oxide (from halogenation steps).

  • Aqueous ethanol or methanol : Induces crystallization while retaining high solubility of polar impurities.

Recrystallization at 20–25°C yields a product with >98.5% HPLC purity and <1.0% monohydroxy impurity.

Chromatographic Methods

Large-scale processes employ size-exclusion chromatography (Sephadex G-25) with water as the mobile phase to separate high-molecular-weight impurities. Adsorbents like activated carbon or silica gel are used preliminarily to remove colored impurities.

Industrial-Scale Optimization

Critical Process Parameters

  • Inert atmosphere : Reactions conducted under nitrogen or argon prevent oxidation of thiol groups.

  • Water content : Strict control (<0.5% in solvents and reagents) minimizes hydrolysis of halogenated intermediates.

  • Reaction monitoring : HPLC tracks the consumption of starting materials and formation of byproducts (e.g., Org48302).

Yield and Purity Data

ParameterChlorination MethodBromination Method
Reaction Time12–15 hours20 hours
Yield (Halogenated Intermediate)75–80%85–90%
Final Product Purity98.5–99.0%99.0–99.5%
Monohydroxy Impurity<1.0%<0.5%

Q & A

Basic Research Questions

Q. What methodologies are effective for synthesizing this highly substituted sodium carboxylate compound, considering steric hindrance and solubility challenges?

  • Methodological Approach : Use a stepwise ligand assembly strategy, starting with smaller fragments (e.g., carboxylatoethylsulfanylmethyl groups) to mitigate steric clashes. Employ sodium hydroxide in aqueous/organic biphasic systems to enhance solubility during final salt formation . Characterization via high-resolution mass spectrometry (HRMS) and dynamic light scattering (DLS) can monitor aggregation during synthesis.
  • Key Consideration : Optimize reaction temperature (25–40°C) to balance reaction kinetics and stability of hydroxyl/oxy groups.

Q. How can researchers resolve structural ambiguities arising from overlapping spectral signals in NMR analysis?

  • Methodological Approach : Combine multi-nuclear NMR (e.g., 13C^{13}\text{C}, 1H^{1}\text{H}, 23Na^{23}\text{Na}) with isotopic labeling of sulfur or oxygen atoms to isolate signals from symmetric regions. Pair with X-ray crystallography (as in ) for unambiguous assignment of cyclohexadecaoxa and sulfanyl-methyl motifs .
  • Data Contradiction Tip : Cross-validate crystallographic data with computational geometry optimization using density functional theory (DFT) .

Q. What experimental protocols ensure the compound’s stability during storage and handling?

  • Methodological Approach : Store under inert atmosphere (argon) at 4°C in amber vials to prevent photodegradation of sulfanyl groups. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation products .

Advanced Research Questions

Q. How does the compound’s coordination behavior vary with pH, and what metal ions are most compatible?

  • Methodological Approach : Use potentiometric titrations to determine protonation constants of carboxylate and hydroxyl groups. Pair with UV-Vis and EPR spectroscopy to study binding with transition metals (e.g., Fe3+^{3+}, Cu2+^{2+}) under controlled pH (2–12). Reference ’s structural motifs for ligand design .
  • Advanced Insight : The hexadecahydroxy groups may act as secondary coordination sites, enabling polynuclear complex formation.

Q. What mechanistic insights explain discrepancies in thermodynamic vs. kinetic product formation during macrocyclization?

  • Methodological Approach : Employ stopped-flow IR spectroscopy to track reaction intermediates. Compare with computational reaction path sampling (e.g., artificial force-induced reaction, AFIR) to identify energy barriers favoring kinetic traps .

Q. Can machine learning models predict the compound’s solvent-dependent self-assembly behavior?

  • Methodological Approach : Train models on COMSOL-generated datasets (solvent polarity, ionic strength) to predict aggregation states. Validate via small-angle X-ray scattering (SAXS) and compare with molecular dynamics (MD) simulations .

Q. What degradation pathways dominate under oxidative or hydrolytic conditions?

  • Methodological Approach : Use 18O^{18}\text{O}-labeling and LC-MS/MS to trace hydrolysis of propanoate groups. For oxidative pathways, employ radical scavengers (e.g., TEMPO) in EPR studies to identify reactive oxygen species (ROS) involvement .

Q. How does the compound perform as a photosensitizer in catalytic applications?

  • Methodological Approach : Evaluate singlet oxygen (1O2^{1}\text{O}_2) quantum yield using time-resolved near-IR luminescence. Compare with reference compounds (e.g., porphyrins) in photoredox catalysis trials .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.